molecular formula C8H12O3 B8254188 ethyl (1R)-2-oxocyclopentane-1-carboxylate

ethyl (1R)-2-oxocyclopentane-1-carboxylate

Cat. No.: B8254188
M. Wt: 156.18 g/mol
InChI Key: JHZPNBKZPAWCJD-ZCFIWIBFSA-N
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Description

ethyl (1R)-2-oxocyclopentane-1-carboxylate: is an organic compound with the molecular formula C8H12O3. It is a cyclic ester, also known as a lactone, and is commonly used in various chemical reactions and industrial applications. This compound is characterized by its unique structure, which includes a five-membered ring with a ketone and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often employs similar methods but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Grignard reagents, alkyl halides

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted esters and alcohols

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine:

  • Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry:

Mechanism of Action

The mechanism of action of ethyl (1R)-2-oxocyclopentane-1-carboxylate involves its interaction with various molecular targets, primarily through its functional groups. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, while the ketone group can participate in nucleophilic addition reactions. These interactions are crucial in its role as an intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: ethyl (1R)-2-oxocyclopentane-1-carboxylate is unique due to its cyclic structure and the presence of both a ketone and an ester functional group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

ethyl (1R)-2-oxocyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-2-11-8(10)6-4-3-5-7(6)9/h6H,2-5H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZPNBKZPAWCJD-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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